2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a pyrimidoindole core, and a phenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Piperidine Intermediate: 4-methylpiperidine is synthesized through the reaction of piperidine with methyl iodide under basic conditions.
Synthesis of the Pyrimidoindole Core: The pyrimidoindole core is prepared by cyclization reactions involving appropriate starting materials such as indole derivatives and pyrimidine precursors.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varying functional groups, which can be further explored for their biological activities .
Scientific Research Applications
2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis . Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(5-chloropyridin-2-yl)acetamide
- Necrostatin-1
- AG-205
Uniqueness
Compared to similar compounds, 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its specific interactions with molecular targets and pathways may offer advantages in terms of selectivity and efficacy .
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16-11-13-27(14-12-16)20(29)15-31-24-26-21-18-9-5-6-10-19(18)25-22(21)23(30)28(24)17-7-3-2-4-8-17/h2-10,16,25H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSILQDBNWFDCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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